2-Chloro-5-nitrobenzophenone
Overview
Description
2-Chloro-5-nitrobenzophenone is an organic compound with the molecular formula C13H8ClNO3. It is a pale yellow to orange solid that is primarily used as an intermediate in organic synthesis. This compound is known for its role in the preparation of various pharmaceuticals and agrochemicals .
Mechanism of Action
Target of Action
It has been used in the synthesis of sulfone-activated difluoro monomers with benzoyl substituents .
Mode of Action
It is known to be used in the synthesis of certain compounds, indicating its role as a precursor or intermediate in chemical reactions .
Biochemical Pathways
It has been used in the synthesis of sulfone-activated difluoro monomers with benzoyl substituents , suggesting its involvement in these synthetic pathways.
Result of Action
Its known applications are primarily in the field of chemical synthesis .
Biochemical Analysis
Biochemical Properties
It is known to be used in proteomics research
Cellular Effects
Given its use in proteomics research , it may have potential effects on protein expression and function.
Molecular Mechanism
It is known to be involved in the synthesis of sulfone-activated difluoro monomers , suggesting it may interact with certain biomolecules in this process.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Chloro-5-nitrobenzophenone can be synthesized through several methods. One common synthetic route involves the nitration of 2-chlorobenzophenone. The nitration process typically uses concentrated nitric acid and sulfuric acid as reagents. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring .
Another method involves the Friedel-Crafts acylation of 2-chloronitrobenzene with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. This reaction results in the formation of this compound .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale nitration processes. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving yield. The crude product is typically purified through recrystallization or distillation to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-nitrobenzophenone undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, ethanol as a solvent, and room temperature.
Substitution: Amines or thiols, base (e.g., sodium hydroxide), and solvents like dimethylformamide or ethanol.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: 2-Chloro-5-aminobenzophenone.
Substitution: Various substituted benzophenones depending on the nucleophile used.
Oxidation: Oxidized derivatives of benzophenone.
Scientific Research Applications
2-Chloro-5-nitrobenzophenone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Industry: The compound is used in the production of dyes, plasticizers, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-nitrobenzophenone: This compound is similar in structure but has an amino group instead of a chloro group.
2-Chloro-4-nitrobenzophenone: This compound has the nitro group in a different position on the benzene ring.
2-Chloro-5-aminobenzophenone: This is the reduced form of 2-Chloro-5-nitrobenzophenone.
Uniqueness
This compound is unique due to its specific substitution pattern, which allows for selective reactions at the chloro and nitro positions.
Properties
IUPAC Name |
(2-chloro-5-nitrophenyl)-phenylmethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClNO3/c14-12-7-6-10(15(17)18)8-11(12)13(16)9-4-2-1-3-5-9/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRPHZUAPQWJPCZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50187658 | |
Record name | 2-Chloro-5-nitrobenzophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50187658 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34052-37-4 | |
Record name | 2-Chloro-5-nitrobenzophenone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=34052-37-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-5-nitrobenzophenone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034052374 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Chloro-5-nitrobenzophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50187658 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-chloro-5-nitrobenzophenone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.086 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.